Triamcinolone C17 Carboxylic Acid is a synthetic corticosteroid derived from triamcinolone, a glucocorticoid used extensively in the treatment of various inflammatory conditions. This compound is characterized by its anti-inflammatory properties and is commonly utilized in medical applications such as treating allergies, asthma, and autoimmune disorders. Triamcinolone C17 Carboxylic Acid is classified under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex or synthesized for therapeutic purposes.
Triamcinolone C17 Carboxylic Acid is synthesized from triamcinolone acetonide, which itself is derived from the natural steroid hormone progesterone. The synthesis typically involves chemical modifications that enhance its pharmacological properties while reducing potential side effects.
The synthesis of Triamcinolone C17 Carboxylic Acid involves several key steps:
The synthesis may utilize reagents such as mercuric fulminate and lithium bromide to facilitate the conversion of intermediates into the desired carboxylic acid form. The reaction pathway is complex and requires careful monitoring to avoid side reactions that could lead to impurities.
Triamcinolone C17 Carboxylic Acid has a molecular formula of and a molecular weight of approximately 392.44 g/mol. Its structure features a steroid backbone with hydroxyl groups at positions 11, 16, and 21, along with a fluorine atom at position 9.
Triamcinolone C17 Carboxylic Acid can undergo various chemical reactions typical of corticosteroids:
The stability of Triamcinolone C17 Carboxylic Acid in different environments (aqueous vs non-aqueous) has been studied, revealing that it degrades more rapidly in aqueous solutions compared to organic solvents .
The mechanism of action of Triamcinolone C17 Carboxylic Acid primarily involves its interaction with glucocorticoid receptors within target cells:
This action results in reduced inflammation and immune response, making it effective for treating conditions like allergic rhinitis and autoimmune diseases .
Triamcinolone C17 Carboxylic Acid is widely used in clinical settings due to its potent anti-inflammatory properties:
The compound's ability to modulate immune responses makes it a critical component in various therapeutic regimens aimed at reducing inflammation and managing chronic diseases.
Triamcinolone C17 carboxylic acid (chemical name: 8b-Carboxy-9α-fluoro-11β,16α,17α-trihydroxy-4-pregnene-3,20-dione 16,17-acetonide) emerges as a secondary oxidative degradation product of triamcinolone acetonide (TCA) in semi-solid formulations. Research confirms its formation in TCA ointments (0.1% concentration) composed of propylene glycol (PG), lanolin, and petrolatum. Accelerated stability studies (60°C for 1 month) and real-time aging (5 years at 25°C) consistently detect this degradant, confirming its relevance across storage conditions [1] [5]. The compound’s presence correlates directly with reduced therapeutic potency, as it lacks the critical C21-hydroxyl group essential for glucocorticoid receptor binding [7] [8].
This degradant serves as a chemical marker for oxidative instability in corticosteroids sharing the 20-keto-21-hydroxy side chain. Comparative studies reveal that structural features at C17 (e.g., acetonide in TCA vs. ester in betamethasone valerate) dictate degradation kinetics and product distribution. TCA’s acetonide group facilitates C17 carboxylic acid formation under oxidative stress, whereas esters undergo hydrolysis first [2]. Monitoring this acid is thus imperative for:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7